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molecular formula C9H8N2OS B8283861 2-(Thieno[3,2-b]pyridin-7-yl)acetamide

2-(Thieno[3,2-b]pyridin-7-yl)acetamide

Cat. No. B8283861
M. Wt: 192.24 g/mol
InChI Key: WPAUAAYELOJPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058425B2

Procedure details

In a high pressure flask, dissolve (thieno[3,2-b]pyridin-7-yl)acetic acid (3.02 g, 13.65 mmol) in absolute ethanol (100 mL). Add ammonium chloride (1.09 g, 20.38 mmol) to the solution. Cool the solution to −78° C. Condense ammonia gas into the solution by bubbling (15 minutes at 10 psi). Seal the flask and slowly bring to ambient temperature. Stir the reaction at room temperature for 4 days. Cool the reaction vessel to −78° C. Open the flask and allow it to slowly return to ambient pressure. Filter the contents and wash with water (10 mL) to obtain the title compound as a white solid (1.46 g). Concentrate the filtrate and triturate the residue with diethyl ether. Filter and wash with water (5 mL) to obtain additional pure product (0.46 g).
Name
(thieno[3,2-b]pyridin-7-yl)acetic acid
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][C:8]=2[CH2:10][C:11]([OH:13])=O)[CH:3]=[CH:2]1.[Cl-].[NH4+:15].N>C(O)C>[S:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][C:8]=2[CH2:10][C:11]([NH2:15])=[O:13])[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
(thieno[3,2-b]pyridin-7-yl)acetic acid
Quantity
3.02 g
Type
reactant
Smiles
S1C=CC2=NC=CC(=C21)CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling (15 minutes at 10 psi)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Seal the flask
CUSTOM
Type
CUSTOM
Details
slowly bring to ambient temperature
CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 4 days
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction vessel to −78° C
FILTRATION
Type
FILTRATION
Details
Filter the contents
WASH
Type
WASH
Details
wash with water (10 mL)

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=NC=CC(=C21)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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